Carbamothioic acid, methyl-, S-(2-phenylethyl) ester
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Overview
Description
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is an organic compound with the molecular formula C11H15NOS It is a derivative of carbamothioic acid, where the methyl group is esterified with a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, methyl-, S-(2-phenylethyl) ester typically involves the esterification of carbamothioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of carbamothioic acid, methyl-, S-(2-phenylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, methyl-, S-methyl ester
- Carbamothioic acid, methyl-, S-butyl ester
Uniqueness
Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
652154-33-1 |
---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-(2-phenylethyl) N-methylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-11-10(12)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
InChI Key |
SGGWUQHYFPEKGN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
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